molecular formula C23H18N2O6 B585520 1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE CAS No. 147299-70-5

1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE

Cat. No.: B585520
CAS No.: 147299-70-5
M. Wt: 418.405
InChI Key: LYRBGUJUZNLARL-UHFFFAOYSA-N
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Description

1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE is a high-performance bismaleimide (BMI) monomer designed for research and development of next-generation thermosetting polymers. As a member of the bismaleimide family, it is characterized by its exceptional thermal stability and mechanical properties, serving as a critical precursor for resins used in extreme environments . BMI monomers like this one are central to creating materials that meet the demanding requirements of the aerospace and aviation industries, where their high temperature tolerance (up to 260°C), reduced moisture absorption, and excellent dimensional stability are crucial for components like engine parts and structural sections . Furthermore, its excellent electrical insulation properties make it a valuable material for advanced electrical and electronic applications, including high-temperature circuit boards and semiconductor packages . Researchers utilize this monomer to formulate resins, composites, and adhesives that benefit from its high strength-to-weight ratio and resistance to fatigue . The compound undergoes thermal curing through its maleimide functional groups, forming a highly cross-linked polymer network that provides its renowned durability and heat resistance . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

147299-70-5

Molecular Formula

C23H18N2O6

Molecular Weight

418.405

IUPAC Name

1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]propoxy]phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C23H18N2O6/c26-20-10-11-21(27)24(20)16-2-6-18(7-3-16)30-14-1-15-31-19-8-4-17(5-9-19)25-22(28)12-13-23(25)29/h2-13H,1,14-15H2

InChI Key

LYRBGUJUZNLARL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OCCCOC3=CC=C(C=C3)N4C(=O)C=CC4=O

Synonyms

1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation (US5484948A)

Palladium on carbon (Pd/C, 0.5–1.0 wt%) facilitates hydrogenation at 30–40°C under 1–3 atm H₂ pressure. The reaction completes within 4 hours, as evidenced by hydrogen uptake cessation. Post-reduction, the amine product precipitates by dropwise water addition at 80–90°C, followed by filtration and methanol washing. This method achieves yields of 90–95% and purity >98%.

Hydrazine Hydrate Reduction (CN102391135A)

An alternative approach employs hydrazine hydrate (70 wt%) with Pd/C (0.01–0.03 wt%) in ethanol at 68–70°C for 8–10 hours. The product is isolated by cooling to −10–10°C, yielding 97–98% with 99% purity (HPLC).

Comparative Analysis of Reduction Methods

Parameter Catalytic Hydrogenation Hydrazine Hydrate
Catalyst Pd/C (0.5–1.0 wt%) Pd/C (0.01–0.03 wt%)
Temperature 30–40°C 68–70°C
Time 4 hours 8–10 hours
Yield 90–95% 97–98%
Purity (HPLC) >98% 99%

Maleinization to 1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE

The final step involves reacting the bis(4-aminophenoxy)propane with maleic anhydride. As per US5484948A, maleic anhydride (2.7 equivalents) and phosphoric acid (catalytic) are added to a solution of the diamine in mixed xylene/N,N-dimethylformamide. The mixture is heated to 140–150°C for 5 hours, with water removal via azeotropic distillation. The product precipitates upon concentration and cooling, yielding 96.7% purity (HPLC) after methanol washing.

Critical Conditions:

  • Solvent System: Xylene/N,N-dimethylformamide (3:1 v/v)
  • Catalyst: Phosphoric acid (1–2 mol%)
  • Reaction Time: 5–7 hours
  • Workup: Sequential washing with warm water and methanol

Industrial-Scale Considerations

Catalyst Recovery and Reuse

Pd/C catalysts from hydrogenation steps are recoverable via filtration and reactivation, reducing costs in continuous production. Hydrazine-based methods, while high-yielding, generate stoichiometric hydrazine byproducts requiring neutralization.

Purification Challenges

Residual solvents (e.g., N,N-dimethylformamide) in the maleinization step necessitate azeotropic distillation to prevent side reactions. Crystallization from methanol ensures removal of unreacted maleic anhydride.

Scalability

Batch processes described in US5484948A are scalable to multi-kilogram batches, with consistent yields (>95%) across trials. Continuous flow systems remain unexplored but could enhance throughput.

Analytical Characterization

Melting Point: 130–131°C (hydrazine method) vs. 128–130°C (hydrogenation method)
Purity: HPLC analysis confirms >99% purity for both routes, with minor impurities attributed to oligomerization byproducts.
Spectroscopic Data:

  • FT-IR: N-H stretch (3300–3400 cm⁻¹) absent post-maleinization, confirming complete imide formation.
  • ¹H NMR: Maleimide protons resonate at δ 6.7–6.8 ppm (singlet).

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

1,3-Bis(4-bromophenyl)-2-propanone

  • Empirical Formula: C₁₅H₁₂Br₂O (vs. C₁₇H₁₆N₂O₄ for 1,4-BIS(4-MALEIMIDOPHENOXY)PROPANE).
  • Functional Groups: Bromophenyl ketone vs. maleimide-phenoxy.
  • Reactivity : Bromophenyl groups undergo nucleophilic substitution (e.g., Suzuki coupling), whereas maleimides participate in Michael addition or Diels-Alder reactions.
  • Applications : Primarily used as a chemical intermediate (e.g., in organic synthesis) rather than in polymer networks .
  • Thermal Stability : Brominated aromatics typically exhibit higher thermal stability (~250–300°C decomposition) compared to maleimides (~200–250°C).

1,3-Bis-(2,4-diaminophenoxy)-propane

  • Empirical Formula : C₁₅H₂₀N₄O₂ (vs. C₁₇H₁₆N₂O₄ for the target compound).
  • Functional Groups: Diaminophenoxy vs. maleimidophenoxy.
  • Reactivity : Diamines are oxidative dye precursors (reacting with H₂O₂ to form pigments), contrasting with maleimides’ electrophilic crosslinking behavior.
  • Applications : Used in cosmetics (hair dyes at ≤2% concentration) rather than industrial polymers .
  • Solubility: Diaminophenoxy derivatives are more polar and water-soluble than maleimides, which are typically soluble in aprotic solvents (e.g., DMF, DMSO).

Structural and Functional Analysis

Table 1: Key Properties of this compound and Analogs

Property This compound 1,3-Bis(4-bromophenyl)-2-propanone 1,3-Bis-(2,4-diaminophenoxy)-propane
Empirical Formula C₁₇H₁₆N₂O₄ C₁₅H₁₂Br₂O C₁₅H₂₀N₄O₂
Molecular Weight ~320.3 g/mol 376.07 g/mol 288.3 g/mol
Functional Groups Maleimide, phenoxy Bromophenyl, ketone Diaminophenoxy
Key Reactivity Crosslinking (Michael addition) Nucleophilic substitution Oxidative dye formation
Primary Applications Polymer networks, adhesives Organic synthesis Cosmetic hair dyes
Thermal Stability Moderate (200–250°C) High (250–300°C) Low to moderate (<200°C)

Research Findings and Implications

  • Spatial Geometry : The 1,4-propane spacer in the target compound likely provides greater flexibility and reduced steric hindrance compared to 1,3-substituted analogs, enhancing crosslinking efficiency in polymers.
  • Electrophilicity: Maleimide groups exhibit higher electrophilicity than bromophenyl or diaminophenoxy groups, enabling faster reaction kinetics in polymer curing .

Q & A

Basic: What are the standard synthetic protocols for 1,4-bis(4-maleimidophenoxy)propane, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves reacting 4-aminophenol derivatives with maleic anhydride in glacial acetic acid under controlled stoichiometry. Chain extension with flexible ether-linked monomers (e.g., QA) is performed via nucleophilic addition, with reaction temperatures maintained at 140°C in Teflon-lined reactors to ensure high yields (~91%) . Optimization includes adjusting catalyst use (e.g., CoCl₂·6H₂O), as its absence leads to failed reactions . Characterization via IR spectroscopy and differential scanning calorimetry (DSC) confirms successful imidization and cross-linking .

Basic: How is the crystalline structure of this compound-derived polymers determined?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is employed, with data collected at 293 K using Mo-Kα radiation. Structures are solved via direct methods (ShelXT) and refined with ShelXL in Olex2, applying riding models for hydrogen atoms. Key parameters include lattice constants (e.g., monoclinic P12₁/c1, a = 10.589 Å, β = 100.85°) and bond-length analysis (e.g., Mo–O bonds: 1.6906–2.3298 Å) . Symmetry validation via PLATON ensures no overlooked space groups .

Basic: What analytical techniques are critical for characterizing thermal stability in bismaleimide resins?

Methodological Answer:
Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) measures decomposition onset and char yield (e.g., 56–61% at 800°C). DSC identifies glass transition (Tg) and curing exotherms. Chain-extended resins show reduced thermal stability compared to neat resins, attributed to flexible spacer incorporation . FT-IR monitors imide ring formation (∼1700 cm⁻¹ for C=O stretches) .

Advanced: How can conflicting data on thermal stability in chain-extended bismaleimides be resolved?

Methodological Answer:
Discrepancies arise from spacer rigidity and cross-link density. For ether-linked resins (e.g., QA-modified), compare TGA data across synthesis batches to isolate spacer-length effects. Use dynamic mechanical analysis (DMA) to correlate storage modulus with cross-linking efficiency. Computational modeling (e.g., molecular dynamics) predicts backbone flexibility and degradation pathways .

Advanced: What strategies improve the integration of this compound into high-performance composites?

Methodological Answer:
Copolymerization with fluorinated diamines (e.g., 1,4-bis(4-aminophenoxy)tetrafluorobenzene) enhances solubility and reduces dielectric constants. Adhesion to substrates like copper foil is tested via peel tests after thermal curing (250–300°C). Hyperbranched poly(amide-imide)s derived from this monomer show superior mechanical properties due to reduced chain entanglement .

Advanced: How are hazardous intermediates managed during synthesis?

Methodological Answer:
Maleic anhydride and nickel catalysts (e.g., [NiCl₂(PPh₃)₂]) require handling in fume hoods with NIOSH-approved respirators. Waste is neutralized with sodium bicarbonate before disposal. Safety protocols include emergency showers, PPE (gloves, lab coats), and adherence to GHS hazard codes (H315, H350) .

Basic: How do researchers verify the novelty of synthesized this compound derivatives?

Methodological Answer:
Cross-reference with SciFinder or Reaxys for prior art. Compare melting points, IR spectra, and XRD patterns with literature. Novelty is confirmed if analytical data (e.g., TGA curves, NMR shifts) deviate from known compounds .

Advanced: What computational methods validate crystallographic and spectroscopic data?

Methodological Answer:
Density functional theory (DFT) calculates optimized geometries and vibrational frequencies, which are matched with experimental IR peaks. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-stacking) in crystal structures .

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